1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol 1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776504
InChI: InChI=1S/C10H17N3OS/c14-10(4-2-1-3-5-10)8-11-6-9-7-15-13-12-9/h7,11,14H,1-6,8H2
SMILES:
Molecular Formula: C10H17N3OS
Molecular Weight: 227.33 g/mol

1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol

CAS No.:

Cat. No.: VC17776504

Molecular Formula: C10H17N3OS

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol -

Specification

Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
IUPAC Name 1-[(thiadiazol-4-ylmethylamino)methyl]cyclohexan-1-ol
Standard InChI InChI=1S/C10H17N3OS/c14-10(4-2-1-3-5-10)8-11-6-9-7-15-13-12-9/h7,11,14H,1-6,8H2
Standard InChI Key UQZUZECMKKYTMC-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CNCC2=CSN=N2)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a cyclohexan-1-ol core substituted with a [(1,2,3-thiadiazol-4-ylmethyl)amino]methyl group. Key structural components include:

  • Cyclohexanol backbone: A six-membered carbocyclic ring with a hydroxyl group at position 1, conferring polarity and hydrogen-bonding capacity .

  • Thiadiazole moiety: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for electronic delocalization and bioactivity .

  • Aminomethyl linker: Connects the cyclohexanol and thiadiazole groups, enabling conformational flexibility.

Theoretical molecular formula: C11H19N3OS\text{C}_{11}\text{H}_{19}\text{N}_3\text{OS} (calculated based on structural analogs ).

Comparative Structural Analogues

Compound NameStructural FeaturesKey Differences
2-Methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine Cyclohexane-amine-thiadiazole linkageLacks hydroxyl group; methyl substitution
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol Cyclohexanol-thiazole linkageThiazole vs. thiadiazole; ethylamino group
5-Chlorobenzo[c][1,2,] thiadiazol-4-amine Benzothiadiazole coreAromatic benzene ring; chlorine substituent

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis reports exist for the target compound, methodologies from analogous structures suggest viable pathways:

  • Cyclohexanol Functionalization:

    • Step 1: Bromination of cyclohexan-1-ol at the 1-position to form 1-bromocyclohexanol.

    • Step 2: Nucleophilic substitution with ethylenediamine to introduce the aminomethyl group .

    • Step 3: Coupling with 4-chloromethyl-1,2,3-thiadiazole under basic conditions .

  • Thiadiazole Intermediate Preparation:

    • 1,2,3-Thiadiazole-4-carbaldehyde can be synthesized via cyclization of thiosemicarbazides, followed by reduction to the alcohol and subsequent chlorination .

Industrial Scalability Challenges

  • Steric hindrance: Bulky cyclohexanol and thiadiazole groups may reduce reaction yields.

  • Purification: Polar functional groups necessitate advanced chromatographic techniques .

Physicochemical Properties

Theoretical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular Weight241.35 g/molSum of atomic masses
SolubilityModerate in polar solventsHydroxyl and amine groups enhance polarity
LogP (Partition Coefficient)1.2–1.8Thiadiazole contributes to hydrophobicity
Melting Point120–135°CComparable to cyclohexanol derivatives

Spectroscopic Characteristics

  • IR Spectroscopy:

    • O-H stretch: ~3200 cm1^{-1} .

    • Thiadiazole C-S-C vibrations: 650–750 cm1^{-1} .

  • NMR:

    • Cyclohexanol protons: δ 1.2–2.1 ppm (broad multiplet) .

    • Thiadiazole protons: δ 7.5–8.0 ppm (singlet) .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antibacterial Agents: Structural similarity to and suggests potential for drug candidates.

  • Antifungal Coatings: Functionalized cyclohexanol-thiadiazole hybrids could be used in medical device coatings .

Agricultural Chemistry

Thiadiazole derivatives are employed as fungicides and plant growth regulators. The target compound’s polarity may enhance soil mobility for root uptake .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator